2-Methylpropanoyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(2)5(7)6-3-8/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHWLLLJQDSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Methylpropanoyl Isothiocyanate
Intrinsic Reactivity Profile of Acyl Isothiocyanates
Acyl isothiocyanates are bifunctional compounds that are generally more reactive than their alkyl isothiocyanate counterparts due to the electron-withdrawing nature of the acyl group. arkat-usa.org This enhanced reactivity is a key determinant of their synthetic utility.
The reactivity of carbonyl compounds is influenced by the nature of the substituents attached to the carbonyl carbon. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com
Acyl isothiocyanates possess three primary active centers that dictate their reactivity: a nucleophilic nitrogen atom and two electrophilic carbon atoms located at the carbonyl and thiocarbonyl groups. arkat-usa.org This multiplicity of reactive sites allows for diverse patterns of nucleophilic attack, leading to a variety of products. arkat-usa.org
The general pattern of nucleophilic attack involves the addition of a nucleophile to the electrophilic carbon of the isothiocyanate group. tandfonline.comwikipedia.org Common nucleophiles that have been successfully employed in reactions with acyl isothiocyanates include amines, hydrazines, and hydrazides. arkat-usa.org The initial adducts formed from these reactions can then undergo subsequent intramolecular cyclization, providing access to a wide range of five- or six-membered heterocyclic systems. arkat-usa.org
Table 1: Reactive Centers in Acyl Isothiocyanates
| Reactive Center | Type | Role in Reactions |
| Carbonyl Carbon | Electrophilic | Site for nucleophilic attack, participates in cyclizations. arkat-usa.org |
| Thiocarbonyl Carbon | Electrophilic | Primary site for nucleophilic addition, activated by the adjacent acyl group. arkat-usa.org |
| Nitrogen Atom | Nucleophilic | Possesses an unshared pair of electrons, can participate in cyclization reactions. arkat-usa.org |
Acyl isothiocyanates are susceptible to hydrolysis, a reaction that can proceed under acidic conditions. arkat-usa.orgrsc.org The hydrolysis of isothiocyanates generally leads to the formation of a transient thiocarbamic acid, which then rapidly decomposes to yield the corresponding primary amine and carbon dioxide. rsc.orgnoaa.gov In the context of acyl isothiocyanates, hydrolysis can lead to the formation of carboxylic acids. For instance, the partial hydrolysis of an intermediate N-acyl dithiocarbamate (B8719985) can result in the corresponding carboxylic acid. arkat-usa.org The rate of hydrolysis can be influenced by the reaction conditions and the structure of the isothiocyanate. arkat-usa.org
Cycloaddition Reactions Leading to Heterocyclic Systems
Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. libretexts.org Acyl isothiocyanates, including 2-methylpropanoyl isothiocyanate, are valuable partners in these reactions, leading to the formation of a diverse array of heterocyclic systems. arkat-usa.orgresearchgate.net These reactions can be categorized based on the size of the resulting heterocyclic ring.
Acyl isothiocyanates readily participate in cycloaddition reactions to form a variety of five-membered heterocyclic compounds. arkat-usa.orgresearchgate.net These reactions often involve the interplay of both electrophilic centers of the acyl isothiocyanate. arkat-usa.org Examples of five-membered heterocycles synthesized from acyl isothiocyanates include thiazoles, thiadiazoles, triazoles, and benzimidazoles. arkat-usa.orgresearchgate.net
For instance, the reaction of acyl isothiocyanates with various nucleophiles can lead to the formation of triazolinethiones, which are of interest due to their potential pharmacological properties. researchgate.net Additionally, reactions with alkyl azides can yield 1,2,4-dithiazolidines and 1,2,4-thiadiazoles. researchgate.netacs.orgkuleuven.be The specific products formed are dependent on the reaction conditions and the nature of the reactants. arkat-usa.org
Table 2: Examples of Five-Membered Heterocycles from Acyl Isothiocyanates
| Reactant | Resulting Heterocycle | Reference |
| β-cyanoethylhydrazine | 5-thioxo-1,2,4-triazole derivative | researchgate.net |
| Alkyl azides | 1,2,4-dithiazolidines, 1,2,4-thiadiazoles | researchgate.netacs.orgkuleuven.be |
| 5-Imino-Δ3-1,2,4-thiadiazolines | 1,2,4-dithiazole derivatives | researchgate.net |
In addition to five-membered rings, acyl isothiocyanates are also utilized in the synthesis of six-membered heterocyclic systems. arkat-usa.orgnih.gov These reactions often proceed through cyclization pathways that involve both electrophilic centers of the acyl isothiocyanate. arkat-usa.org Examples of six-membered heterocycles synthesized from acyl isothiocyanates include triazines and oxazines. arkat-usa.orgresearchgate.net
The reaction of benzoyl isothiocyanate with N-alkyl hydrazones of acetone, for example, affords 1,3,4,6-oxatriazepine-5(2H)-thiones, which can subsequently be converted to triazolinethiones. arkat-usa.org The formation of these larger ring systems highlights the versatility of acyl isothiocyanates in constructing diverse heterocyclic scaffolds. arkat-usa.org
Multi-Component Cyclization Strategies
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. researchgate.net this compound can serve as a key building block in such transformations. Isothiocyanates, in general, are valuable reactants in MCRs due to the electrophilic nature of the central carbon atom in the -N=C=S group. bohrium.com
Strategies involving isothiocyanates often lead to the formation of heterocyclic compounds. core.ac.uknih.gov For instance, the Ugi four-component reaction (Ugi-4CR) can incorporate an isothiocyanate, an amine, a carboxylic acid, and a ketone or aldehyde to produce a variety of peptide-like structures. nih.gov While specific examples detailing the use of this compound in complex MCRs are not extensively documented in the provided results, the general reactivity of isothiocyanates suggests its potential in the synthesis of diverse heterocyclic scaffolds. The isothiocyanate group can react with a nucleophile and an electrophile in a concerted or stepwise manner to form a new ring system. core.ac.uk The development of such strategies is crucial for creating libraries of compounds for various applications. nih.gov
Nucleophilic Addition Chemistry
The carbon atom of the isothiocyanate group in this compound is highly electrophilic and readily undergoes attack by various nucleophiles. This reactivity is central to its synthetic utility.
Reactions with Amines to Yield Thioureas and Thiosemicarbazides
The reaction of isothiocyanates with amines is a well-established and efficient method for the synthesis of thioureas. researchgate.net When this compound reacts with a primary or secondary amine, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding a substituted thiourea (B124793).
Similarly, reaction with hydrazines (compounds containing a nitrogen-nitrogen single bond) leads to the formation of thiosemicarbazides. The reaction mechanism is analogous to that with amines, with the terminal nitrogen of the hydrazine (B178648) acting as the nucleophile. These reactions are typically high-yielding and proceed under mild conditions. researchgate.net The resulting thioureas and thiosemicarbazides are valuable intermediates in the synthesis of various biologically active compounds and ligands. nih.gov
| Reactant | Product | Reaction Type |
| Primary/Secondary Amine | Substituted Thiourea | Nucleophilic Addition |
| Hydrazine | Thiosemicarbazide (B42300) | Nucleophilic Addition |
Reactions with Carbon-Based Nucleophiles (e.g., Enolates)
Carbon-based nucleophiles, such as enolates, can also add to the electrophilic carbon of isothiocyanates. nih.gov Enolates, generated from carbonyl compounds by treatment with a base, are powerful nucleophiles. masterorganicchemistry.comstackexchange.com The reaction of an enolate with this compound would involve the attack of the α-carbon of the enolate on the isothiocyanate carbon. libretexts.org
This addition would initially form a thio-enolate intermediate, which upon protonation would yield a β-keto thioamide. This type of reaction provides a route to functionalized carbonyl compounds and is a testament to the versatility of isothiocyanates in carbon-carbon bond-forming reactions. libretexts.org The stability and reactivity of the enolate are crucial factors in the success of such reactions. masterorganicchemistry.com
| Nucleophile | Intermediate | Final Product (after protonation) |
| Enolate | Thio-enolate | β-Keto thioamide |
Interactions with Group 13 Elements
The interaction of isothiocyanates with Lewis acidic Group 13 elements (such as boron and aluminum compounds) has been a subject of recent research interest, revealing fascinating reactivity patterns. bohrium.comcore.ac.ukscispace.com These interactions can lead to the activation of the isothiocyanate group towards various transformations. bohrium.comcore.ac.uk
Group 13 compounds can coordinate to either the nitrogen or the sulfur atom of the isothiocyanate group. core.ac.uk This coordination can lead to the differential activation of the C=N and C=S bonds. The choice of the Group 13 element and the substituents on both the isothiocyanate and the Lewis acid can influence the site of coordination and the subsequent reactivity. bohrium.comcore.ac.uk For instance, the steric bulk on the isothiocyanate can dictate whether the C=N or C=S bond is more susceptible to reaction. core.ac.uk
Hydroboration of isothiocyanates using boranes (BH3) or their derivatives is a significant transformation. scielo.org.boredalyc.org The reaction typically involves the addition of a B-H bond across the C=N or C=S double bond. researchgate.netchemrxiv.org The regioselectivity of this addition is influenced by both steric and electronic factors. scielo.org.boredalyc.org For example, hydroboration of the C=N bond would lead to a borylated thioformamide (B92385) derivative, while hydroboration of the C=S bond would result in a borylated formamidine (B1211174) derivative. researchgate.net
Hydroamination, the addition of an N-H bond across a double bond, can also be facilitated by Group 13 catalysts. nih.gov In the context of this compound, this could involve the catalyzed addition of an amine to one of the double bonds of the isothiocyanate functionality, providing an alternative route to substituted thioureas or related compounds.
| Reaction | Reagent | Potential Product |
| Hydroboration | Borane (B79455) (BH3) | Borylated thioformamide or formamidine |
| Hydroamination | Amine (with catalyst) | Substituted thiourea derivative |
Frustrated Lewis Pair (FLP) Catalysis and Activation
The concept of Frustrated Lewis Pairs (FLPs) has introduced a paradigm shift in catalysis, demonstrating that main-group elements can activate small molecules, a role traditionally reserved for transition metals. acs.orggre.ac.uk An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. gre.ac.uk This unquenched reactivity allows the separate Lewis acidic and basic sites to cooperatively interact with and activate a third substrate molecule. mdpi.com
While direct catalytic applications of FLPs with this compound are not extensively documented, the principles of FLP chemistry allow for a scientifically grounded postulation of its activation mechanism. The reactivity of acyl isothiocyanates is characterized by the electrophilic carbon atom of the isothiocyanate group (-N=C=S) and the nucleophilic sulfur atom. arkat-usa.org In an FLP-mediated activation, the bulky Lewis base (e.g., a phosphine (B1218219) like P(tBu)₃ or a bulky N-heterocyclic carbene) would engage in a nucleophilic attack on the electrophilic carbon of the isothiocyanate. Simultaneously, the sterically encumbered Lewis acid (e.g., a borane like B(C₆F₅)₃) would coordinate to the electron-rich sulfur atom.
This cooperative interaction, depicted below, polarizes the C=S double bond, increasing its susceptibility to subsequent reactions. This activation is analogous to the FLP-mediated activation of other heterocumulenes like carbon dioxide (CO₂) and carbon disulfide (CS₂). arkat-usa.orgnih.gov The activation of the C=S bond in CS₂ by P/N-based FLPs has been a subject of theoretical studies, providing a strong precedent for this type of reactivity. arkat-usa.org This activation strategy opens potential metal-free pathways for reactions such as hydroamination or reduction at the isothiocyanate core.
Plausible FLP Activation of this compound
A conceptual diagram illustrating the cooperative binding of a Frustrated Lewis Pair to the isothiocyanate moiety.
Transformational and Derivatization Reactions of the Isothiocyanate Moiety
The isothiocyanate group is a versatile functional group capable of undergoing a variety of transformations. The presence of the adjacent acyl group in this compound enhances the electrophilicity of the central carbon atom, making it highly reactive towards nucleophiles. arkat-usa.org
Conversion to Thiourea Derivatives
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of N-acylthiourea derivatives. This transformation proceeds via a nucleophilic addition mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the isothiocyanate group. nih.gov The resulting intermediate then undergoes a proton transfer to yield the stable thiourea product. The reaction is generally efficient and can be carried out under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or acetone. chemrxiv.orgnih.gov
The scope of this reaction is broad, accommodating a wide range of amines. Both aliphatic and aromatic amines can be used to generate a diverse library of thiourea derivatives. organic-chemistry.org
Table 1: Synthesis of Thiourea Derivatives from Acyl Isothiocyanates and Amines This table provides representative examples of the reaction between an acyl isothiocyanate and various amines to form N-acylthiourea derivatives.
| Acyl Isothiocyanate Reactant | Amine Reactant | Resulting Thiourea Derivative |
| This compound | Aniline | N-(phenylcarbamothioyl)isobutyramide |
| Benzoyl Isothiocyanate | Benzylamine | N-(benzylcarbamothioyl)benzamide |
| This compound | Cyclohexylamine | N-(cyclohexylcarbamothioyl)isobutyramide |
| Benzoyl Isothiocyanate | 4-Chloroaniline | N-((4-chlorophenyl)carbamothioyl)benzamide |
Electrochemical Reduction to Thioformamides
Thioformamides are valuable building blocks in organic synthesis. While chemical reductants are often used, electrochemical methods present a green alternative. The electrochemical reduction of isothiocyanates can lead to the formation of thioformamides. Although specific studies on this compound are not prevalent, the general mechanism can be inferred from the electrochemical behavior of related compounds like aryl thiocyanates and from fundamental electrochemical principles. electrochem.org
The process is believed to be initiated by a single-electron transfer (SET) from the cathode to the isothiocyanate molecule. This would generate a radical anion intermediate localized on the C=S bond. Subsequent protonation by a proton source in the electrolyte solution, followed by a second electron transfer and another protonation step, would complete the reduction of the isothiocyanate carbon to afford the thioformamide.
Proposed Electrochemical Reduction Pathway:
Initial Electron Transfer: R-N=C=S + e⁻ → [R-N=C=S]•⁻ (Radical anion formation)
Protonation: [R-N=C=S]•⁻ + H⁺ → [R-N=CH-S]•
Second Electron Transfer: [R-N=CH-S]• + e⁻ → [R-N=CH-S]⁻
Final Protonation: [R-N=CH-S]⁻ + H⁺ → R-NH-CH=S (Thioformamide)
Cyclic voltammetry is a key technique used to study such redox processes, providing data on reduction potentials and the stability of intermediates. ossila.com Studies on the electrochemical synthesis of isothiocyanates have utilized this technique, confirming the accessibility of redox states for this class of compounds. gre.ac.uk
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of these reactions is crucial for optimizing conditions and expanding their synthetic utility.
Conversion to Thiourea Derivatives: The kinetics of the aminolysis of isothiocyanates have been studied in detail. For many reactions involving amines, the kinetics show a second-order dependence on the amine concentration. This suggests that the reaction proceeds through an initial 1:1 adduct between the isothiocyanate and one molecule of the amine. A second amine molecule then acts as a base, catalyzing the subsequent, and often rate-limiting, prototropic rearrangement to form the final thiourea product. koreascience.kr The reaction rates are also influenced by the nucleophilicity of the amine and the polarity of the solvent. Studies with allyl isothiocyanate have shown that reaction rates increase proportionally with pH. nih.gov
FLP Catalysis and Activation: The mechanism of FLP activation is inherently cooperative. Theoretical studies on the activation of small molecules like H₂ and CO₂ provide a framework for understanding this process. nih.govyoutube.com The interaction involves the Lewis base donating electron density to the electrophilic center of the substrate, while the Lewis acid accepts electron density from the nucleophilic part. This synergistic push-pull mechanism effectively weakens the target bond (in this case, the C=S bond), lowering the activation energy for subsequent transformations. mdpi.com
Electrochemical Reduction to Thioformamides: The mechanism for the electrochemical reduction of C=S bonds, while not extensively detailed for acyl isothiocyanates specifically, is informed by studies on related sulfur-containing compounds. bohrium.comresearchgate.net The mechanism likely proceeds through a series of electron transfer and protonation steps as outlined in section 3.4.2. The reduction potential is a key kinetic parameter, and studies on aryl thiocyanates have shown that the mechanism can shift between a concerted dissociative electron transfer and a stepwise pathway depending on the electronic nature of the substituents. electrochem.org This suggests that the acyl group in this compound would significantly influence its reduction potential and the stability of the resulting radical anion intermediate.
Applications in Organic Synthesis and Chemical Biology
Role as Fundamental Synthetic Intermediates and Building Blocks
2-Methylpropanoyl isothiocyanate serves as a crucial intermediate in the synthesis of more complex molecules. The isothiocyanate group (–N=C=S) is a versatile functional group that readily reacts with nucleophiles, making it a key component in the construction of various nitrogen- and sulfur-containing compounds. mdpi.com Its role as a building block is particularly evident in the synthesis of thiourea (B124793) derivatives, which are precursors to a multitude of heterocyclic systems. chemrxiv.org
The reactivity of acyl isothiocyanates like this compound is enhanced by the presence of the adjacent carbonyl group. arkat-usa.org This unique structural feature allows for a range of chemical transformations, enabling the synthesis of diverse molecular scaffolds. arkat-usa.org These isothiocyanates are recognized as valuable synthons in organic chemistry, particularly in the creation of functionalized heterocycles. arkat-usa.org The ability to generate isothiocyanates from readily available primary amines further underscores their importance as synthetic intermediates. organic-chemistry.org
The versatility of isothiocyanates extends to their use in DNA-encoded libraries (DELs), where their ability to undergo a variety of transformations allows for the creation of diverse molecular collections for drug discovery. rsc.org The in situ conversion of amines to isothiocyanates provides a mild and efficient method for incorporating this reactive group into complex molecules. rsc.org
Construction of Diverse Heterocyclic Systems
The electrophilic nature of the carbon atom in the isothiocyanate group makes it a prime target for nucleophilic attack, a characteristic that is extensively exploited in the synthesis of heterocyclic compounds.
Synthesis of Thiazoles
Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen, are significant structural motifs in many biologically active compounds. bepls.comresearchgate.net this compound can be utilized in the synthesis of thiazole (B1198619) derivatives. A common method involves the reaction of an isothiocyanate with an α-halocarbonyl compound, a process known as the Hantzsch thiazole synthesis. encyclopedia.pub This reaction provides a direct route to substituted 2-aminothiazoles. encyclopedia.pub
Another approach, the Cook–Heilbron synthesis, utilizes the reaction of α-aminonitriles with isothiocyanates to produce 5-aminothiazole derivatives under mild conditions. encyclopedia.pub The versatility of isothiocyanates in these reactions allows for the introduction of various substituents onto the thiazole ring, leading to a diverse range of compounds with potential applications in medicinal chemistry. nih.govnih.gov
| Reaction Name | Reactants | Product |
| Hantzsch Thiazole Synthesis | Isothiocyanate, α-halocarbonyl compound | Substituted 2-aminothiazole (B372263) encyclopedia.pub |
| Cook–Heilbron Synthesis | α-aminonitrile, Isothiocyanate | 5-aminothiazole derivative encyclopedia.pub |
Synthesis of Thiadiazoles
Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They are known to exhibit a wide range of pharmacological activities. nih.gov Acyl isothiocyanates, including this compound, are key precursors in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. arkat-usa.org
One synthetic route involves the reaction of an acyl isothiocyanate with a hydrazine (B178648) derivative to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then undergo cyclodehydration to yield the corresponding 2-amino-1,3,4-thiadiazole. rsc.org The use of trimethylsilyl (B98337) isothiocyanate offers a mild and efficient one-pot method for this transformation. rsc.org The versatility of this approach allows for the synthesis of a wide array of substituted thiadiazoles with potential therapeutic applications. nih.govnih.gov
Synthesis of Triazoles
Triazoles are five-membered heterocycles with three nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov Acyl isothiocyanates serve as valuable starting materials for the synthesis of 1,2,4-triazole (B32235) derivatives. arkat-usa.org
A common synthetic strategy involves the reaction of an acyl isothiocyanate with a hydrazine derivative. For instance, the reaction of 2-phenylacetyl isothiocyanate with benzoylhydrazine yields a thiosemicarbazide which, upon dehydrative cyclization, forms a 1,2,4-triazoline-5-thione derivative. arkat-usa.org The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for the synthesis of 1,2,3-triazoles. mjcce.org.mknih.gov While not directly involving this compound as a primary reactant in the cycloaddition itself, the functional groups introduced by isothiocyanate chemistry can be further modified to participate in such "click" reactions, highlighting the indirect utility of isothiocyanates in accessing this class of heterocycles. nih.gov
Synthesis of Benzimidazoles
Benzimidazoles, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. nih.govsemanticscholar.org An efficient method for the synthesis of 2-aminobenzimidazoles involves the oxidative cyclodesulfurization of a thiourea derivative, which can be formed from the reaction of an isothiocyanate with an o-phenylenediamine (B120857). nih.govsemanticscholar.org
The reaction of an aroyl isothiocyanate with an o-phenylenediamine can lead to the formation of an N,N'-bis(aroylthiocarbamoyl)-1,2-phenylenediamine intermediate. arkat-usa.org Subsequent cyclization of this intermediate, often facilitated by refluxing in pyridine, yields the corresponding 2-arylbenzimidazole. arkat-usa.org This method provides a versatile route to a variety of substituted benzimidazoles. researchgate.netorganic-chemistry.org
Synthesis of Dithiolane and Spiro-Fused Oxazolines
This compound and related acyl isothiocyanates are also instrumental in the synthesis of more complex heterocyclic systems, including dithiolanes and spiro-fused oxazolines. arkat-usa.org The reactivity of the isothiocyanate group allows for its participation in cycloaddition reactions and annulations, leading to the formation of these intricate structures.
The synthesis of spiro-fused oxazolines can be achieved through various synthetic strategies. For example, spiro-fused carbohydrate oxazoline (B21484) ligands have been synthesized from partially deprotected sugar derivatives via condensation with thiocyanic acid to form an oxazolidine-2-thione, which is a related sulfur-containing heterocycle. nih.gov While not a direct application of this compound, this demonstrates the utility of related thiocarbonyl compounds in generating spirocyclic systems. The synthesis of spirochroman dithiolanes has been accomplished through the annulation of quinone methides with 2-benzylidene dithiolanes, showcasing the formation of spiro-dithiolane structures. rsc.org
Synthesis of Triazines and Oxazines
Acyl isothiocyanates are recognized as important building blocks for the synthesis of various six-membered heterocycles, including triazines and oxazines. researchgate.net The general synthetic utility involves the reaction of the isothiocyanate moiety with bifunctional nucleophiles, leading to cyclization.
For instance, one established route to 1,3,5-triazine (B166579) derivatives involves the reaction of an appropriate precursor, such as a substituted guanidine, with an isothiocyanate. nih.gov Another approach involves the transformation of trithioallophanic acids, which upon reaction with amines can yield 1,3,5-triazine derivatives. ias.ac.in While these general pathways exist, specific documented examples detailing the use of this compound for triazine synthesis are not prevalent in the reviewed literature.
Similarly, the synthesis of 1,3-oxazine derivatives can be achieved through the reaction of isothiocyanates. One method involves the conversion of aminodiols with phenyl isothiocyanate to form thiourea adducts, which can then undergo acid-catalyzed cyclization. nih.gov Another strategy uses α,β-unsaturated acyl isothiocyanates as intermediates, which can participate in cyclization reactions to form oxazines, among other heterocycles. Although the acyl isothiocyanate functional group is known to participate in such cyclizations, specific applications of this compound in the synthesis of oxazines are not extensively documented. ijrpr.com
Preparation of Other Annulated Heterocycles
The reactivity of this compound extends to the formation of various other fused or annulated heterocyclic systems. Acyl isothiocyanates are known to be versatile synthons for building heterocycles like thiazoles, thiadiazoles, triazoles, and benzimidazoles. arkat-usa.orgresearchgate.net
The synthesis of quinazoline (B50416) derivatives, for example, can be initiated from aroyl isothiocyanates reacting with nucleophiles like anthranilic acid. More complex, fused systems such as isoindolo[2,1-a]quinazoline-diones have also been prepared using multicomponent reactions involving isothiocyanates. rsc.org While these examples utilize different isothiocyanates, they illustrate the potential of the isothiocyanate functional group in constructing such annulated rings.
Thiazole derivatives can also be synthesized using isothiocyanates as starting materials, often through reactions with α-haloketones or other suitable precursors (the Hantzsch thiazole synthesis being a classic example, though modern variations exist). google.comnih.govyoutube.comorganic-chemistry.orgnih.gov The reaction of acyl isothiocyanates with nitrogen nucleophiles can lead to adducts that subsequently cyclize to form a variety of heterocyclic rings, demonstrating the broad utility of these reagents in synthetic chemistry. arkat-usa.org
Formation of Thiourea and Thiosemicarbazide Derivatives for Chemical Applications
A primary application of this compound is its reaction with nitrogen nucleophiles to form thiourea and thiosemicarbazide derivatives. These products are valuable intermediates in their own right for further synthetic transformations. uobabylon.edu.iq
The fundamental reaction for synthesizing thioureas involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group. nih.gov This method is highly efficient for producing a wide array of N,N'-disubstituted or N-acyl-N'-substituted thioureas. nih.govresearchgate.net
| Reagent | Product Type |
| Primary or Secondary Amine | N-Acyl-N'-substituted Thiourea |
| Hydrazine or Hydrazide | N-Acylthiosemicarbazide |
Similarly, thiosemicarbazides are readily prepared by the reaction of acyl isothiocyanates with hydrazine or its derivatives, such as carboxylic acid hydrazides. nih.govrsc.org The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine onto the isothiocyanate carbon. arkat-usa.orgrsc.org These acyl thiosemicarbazide products are key precursors for synthesizing various bioactive heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles. rsc.org
Strategies for N-Functionalization
The synthesis of thioureas from this compound is an intrinsic method of N-functionalization. By selecting an amine with a desired functional group (R'-NH2), that functionality is directly incorporated into the final thiourea product, N-(2-methylpropanoyl)-N'-(R')-thiourea. This strategy allows for the introduction of a wide range of chemical moieties.
Further functionalization can be achieved by using amines that contain additional reactive sites, which can be manipulated in subsequent synthetic steps. For example, using an aminobenzothiazole as the nucleophile results in a thiourea derivative bearing a heterocyclic ring system that can be further modified. nih.gov The synthesis of N-acyl thioureas inherently involves a dually functionalized nitrogen backbone, with the acyl group on one side and the substituent from the amine on the other, providing a platform for creating complex molecular architectures. researchgate.net
Synthesis of Thioureas Incorporating γ- and ω-Lactam Moieties
A notable extension of thiourea synthesis is the incorporation of cyclic amide (lactam) structures. A recently developed synthetic methodology demonstrates that aroyl isothiocyanates can react with cis-3-amino-β-lactams via nucleophilic addition to yield cis-3-aroyl-thiourea-β-lactams. rsc.org This precedent establishes that the amino group of a lactam can act as a competent nucleophile toward an acyl isothiocyanate. By analogy, reacting this compound with an amino-γ-lactam (like 3-aminopyrrolidin-2-one) or an amino-ω-lactam would be a viable strategy for synthesizing thioureas bearing these specific lactam moieties. While the direct synthesis of γ- and ω-lactam derivatives from this compound is not explicitly detailed in the surveyed literature, the synthesis of thiolactams from isothiocyanates via radical cyclization is a known transformation, indicating the compatibility of these functional groups. nih.gov
Contributions to Peptide and Amino Acid Chemistry
The isothiocyanate functional group is historically significant in peptide chemistry, primarily due to its central role in a cornerstone analytical technique.
Application in Edman Degradation for Peptide Sequencing
The Edman degradation is a classic method for sequencing amino acids in a peptide from the N-terminus. arkat-usa.org The key reagent in this process is phenyl isothiocyanate (PITC). uobabylon.edu.iq The procedure involves two main steps:
Coupling: The N-terminal amino group of the peptide attacks the isothiocyanate carbon of PITC under mildly alkaline conditions. This forms a phenylthiocarbamoyl-peptide derivative.
Cleavage: Treatment with anhydrous acid, typically trifluoroacetic acid, cleaves the peptide bond between the first and second amino acid residues. The N-terminal residue is released as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but shortened by one residue.
The ATZ-amino acid is then extracted and converted to a more stable phenylthiohydantoin (PTH) derivative, which is identified using chromatography. The process is repeated on the shortened peptide to determine the sequence one residue at a time. arkat-usa.org
While isothiocyanates are the key functional group for this reaction, the use of this compound for this purpose is not supported by the literature. The standard Edman reagent is PITC, an aryl isothiocyanate. The presence of an acyl group in this compound, as opposed to a phenyl group, significantly alters the electronic properties and reactivity of the molecule. arkat-usa.org This difference could potentially interfere with the efficiency of the coupling or cleavage steps required for sequential degradation. Studies on the reactions of other isothiocyanates, such as allyl isothiocyanate, with peptides have shown that the reaction pathways and cleavage products can differ from the conventional Edman scheme, especially under aqueous conditions.
Derivatization for Chromatographic Analysis of Amino Acid Enantiomers
Isothiocyanates are widely employed as derivatizing agents for the analysis of amino acids via high-performance liquid chromatography (HPLC). nih.govnih.gov The general principle involves a pre-column reaction where the isothiocyanate covalently bonds to the primary or secondary amine of an amino acid. This reaction, famously exemplified by phenylisothiocyanate in Edman degradation, converts the polar, non-UV-active amino acids into derivatives with enhanced detectability and chromatographic retention. nih.govfinechem-mirea.ru
In the context of enantiomeric analysis, a chiral isothiocyanate reagent is used to convert the amino acid enantiomers into a pair of diastereomeric thiourea derivatives. These diastereomers possess distinct physical properties and can be separated using standard, non-chiral chromatography columns. This compound, being a chiral reagent, serves this purpose effectively. The reaction forms N-(2-methylpropanoyl-thiocarbamoyl) amino acid diastereomers, which can then be resolved and quantified, allowing for the determination of the enantiomeric excess (e.e.) of amino acid samples.
Table 1: Derivatization for Chromatographic Analysis
| Feature | Description |
| Reagent | This compound |
| Analyte | Amino Acid Enantiomers (e.g., D- and L-Alanine) |
| Reaction | Nucleophilic addition of the amino acid's amine group to the isothiocyanate's carbon atom. |
| Product | Diastereomeric N-(2-methylpropanoyl-thiocarbamoyl) amino acid derivatives. |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Significance | Enables the separation and quantification of amino acid enantiomers on non-chiral stationary phases. |
Precursors for α,α-Disubstituted α-Amino Acid Synthesis
α,α-Disubstituted α-amino acids are important building blocks for creating peptides with constrained conformations and enhanced resistance to enzymatic degradation. The synthesis of these non-canonical amino acids often involves sophisticated chemical strategies. Isothiocyanates can serve as key precursors in these synthetic routes. nih.govrsc.org
Research has shown that allyl isocyanates can be directly trapped with various nucleophiles to generate a range of N-functionalized allylamines, which are versatile intermediates for amino acid synthesis. nih.gov Similarly, this compound can be employed as an electrophilic precursor. It reacts with nucleophiles, such as the enolate of a protected glycine (B1666218) derivative or other carbanionic species, to install the N-(2-methylpropanoyl)thiocarbamoyl group. This intermediate can then undergo further chemical transformations, including cyclization or rearrangement, to yield the target α,α-disubstituted α-amino acid scaffold. nih.gov
Integration of the 2-Methylpropanoyl Moiety into Amino Acid and Peptide Derivatives
The isothiocyanate group is an efficient functional handle for modifying amino acids and peptides. nih.gov Its reaction with primary amines (such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) is typically rapid and high-yielding, forming a stable thiourea linkage.
Utilizing this compound in this manner allows for the specific and direct incorporation of the 2-methylpropanoyl (isobutyryl) group into a target molecule. This modification can significantly alter the parent molecule's properties, such as:
Increased Lipophilicity: The bulky, aliphatic isobutyryl group enhances the molecule's hydrophobicity.
Steric Shielding: It can block specific sites from enzymatic cleavage or receptor binding.
Conformational Constraint: The steric bulk can influence the local conformation of a peptide backbone.
This strategy has been applied in the synthesis of bioactive peptides where such modifications are crucial for improving stability and potency. nih.gov
Table 2: Synthesis and Modification Applications
| Application | Reactants | Product Type | Significance of Moiety |
| α,α-Disubstituted α-Amino Acid Synthesis | This compound + Nucleophile (e.g., enolate) | N-functionalized intermediate | Serves as a reactive handle for building the amino acid backbone. |
| Peptide Modification | This compound + Peptide (N-terminus) | N-terminal thiourea-linked peptide | Introduces steric bulk and lipophilicity; can enhance biological stability. |
Utilization in Polymer Chemistry and Advanced Materials Science
The development of advanced materials often relies on the synthesis of precision polymers with well-defined structures and functionalities. tue.nl While direct, large-scale polymerization of this compound is not a common application, its chemical properties lend it to specialized roles in materials science.
The isothiocyanate group is a valuable tool for the post-polymerization modification of materials. Polymers containing primary or secondary amine functionalities can be readily modified by treatment with this compound. This grafting process attaches the 2-methylpropanoyl group to the polymer backbone via a thiourea linkage, altering the surface properties of the material, such as its hydrophobicity, solubility, and interaction with biological systems.
Furthermore, the 2-methylpropanoyl structural motif itself is found in various functional polymers. For example, Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its copolymers are used in applications ranging from hydrogels to polymer electrolytes for batteries. mdpi.comresearchgate.net Although not synthesized from this compound, the prevalence of the "2-methylpropane" substructure highlights its utility in creating materials with specific thermal and chemical properties. The isothiocyanate derivative represents a potential route to either create novel monomers or to functionalize existing polymers to integrate this useful chemical moiety.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. nih.govwindows.net These methods offer a balance of computational cost and accuracy, making them ideal for studying the properties of acyl isothiocyanates. researchgate.net DFT can be used to calculate various chemical properties that are measured by analytical platforms, offering a route to building in silico reference libraries for compound identification without relying on physical standards. windows.netosti.gov
The electronic structure of an acyl isothiocyanate is defined by the interplay between the electron-withdrawing acyl group and the heterocumulene (-N=C=S) functionality. researchgate.netarkat-usa.org The presence of the carbonyl group significantly influences the reactivity of the isothiocyanate moiety compared to its alkyl or aryl counterparts. arkat-usa.org DFT calculations can elucidate this relationship by mapping the distribution of electron density and determining the energies of molecular orbitals.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO-LUMO energy gap is a key indicator of molecular chemical stability and electrical transport properties. researchgate.net For instance, in a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the HOMO and LUMO are distributed across the entire molecule, and the energy gap was calculated to be 5.52 eV, indicating its reactivity. nih.gov For 2-Methylpropanoyl isothiocyanate, DFT calculations would similarly map these frontier orbitals, providing insight into its kinetic stability and sites susceptible to electronic excitation.
NBO (Natural Bond Orbital) analysis, another tool within computational chemistry, can be used to investigate charge delocalization and the nature of bonding, such as the partial double bond character that may exist in the C-N bond due to resonance. nih.gov
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 eV | Energy of the highest energy electrons; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest energy empty orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.5 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov |
Acyl isothiocyanates are versatile reagents in organic synthesis due to their unique reactivity. arkat-usa.orgresearchgate.net Computational methods are instrumental in analyzing the complex reaction pathways they can undergo. DFT calculations can model the transition states and determine the activation energy barriers for various reactions, such as cyclizations, additions, and rearrangements. researchgate.netresearchgate.net
For example, acyl isothiocyanates can undergo a thermal 1,3-shift, converting them into thioacyl isocyanates. researchgate.net Theoretical calculations can model the transition state for this process and predict the reaction energetics. Furthermore, in reactions with nucleophiles, acyl isothiocyanates can react at multiple sites. Gas-phase studies on methyl thiocyanate (B1210189), supported by DFT calculations, have shown that reaction pathways can include SN2 substitution, cyanophilic attack, and thiophilic attack, depending on the nucleophile. nih.gov Computational analysis of this compound would similarly map out the energy profiles of its potential reaction pathways, predicting the most favorable products under different conditions.
The reactivity of acyl isothiocyanates is dictated by the presence of distinct electrophilic centers. arkat-usa.org These are primarily located at the carbonyl carbon and the central carbon of the isothiocyanate group. arkat-usa.org The electron-withdrawing nature of the acyl group enhances the electrophilicity of these sites compared to simple alkyl isothiocyanates. researchgate.net
Molecular Electrostatic Potential (MEP) maps are a key computational tool for visualizing reactive sites. researchgate.net The MEP plots the electrostatic potential onto the electron density surface of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas, which are prime targets for nucleophiles. For this compound, an MEP map would clearly show strong positive potentials around the carbonyl and isothiocyanate carbons, confirming their electrophilic character, and a negative potential around the sulfur and oxygen atoms, indicating their nucleophilic nature.
Table 2: Predicted Reactive Sites in this compound via MEP Analysis
| Site | Atom(s) | Predicted Electrostatic Potential | Type of Site |
|---|---|---|---|
| 1 | Carbonyl Carbon (C=O) | Strongly Positive | Electrophilic |
| 2 | Isothiocyanate Carbon (N=C=S) | Strongly Positive | Electrophilic |
| 3 | Carbonyl Oxygen | Negative | Nucleophilic |
Conformational Analysis and Energy Landscapes
Like most acyclic molecules, this compound can exist in multiple conformations due to rotation around its single bonds. Conformational analysis using computational methods can identify the most stable rotamers and the energy barriers for interconversion between them. nih.gov
A computational study on propargyl thiocyanate, for example, used quantum chemical calculations to investigate its conformational isomers. The study found that the conformer with an antiperiplanar arrangement of the C-C-S-C chain was significantly more stable than the synclinal rotamer. researchgate.net A similar approach for this compound would involve a systematic scan of the dihedral angles (e.g., C-C-N-C and O=C-N=C). This process generates a potential energy surface, revealing the low-energy minima that correspond to stable conformers and the saddle points that represent the transition states connecting them. This information is crucial for understanding the molecule's average structure and how its shape might influence its reactivity and interactions.
Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)
Computational chemistry is widely used to predict spectroscopic data, which is invaluable for identifying and characterizing new compounds. windows.netosti.gov
NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net For this compound, calculations would predict distinct signals for the isopropyl methyl groups, the tertiary proton, and the carbonyl carbon. The predicted chemical shift for the carbonyl carbon would likely be in the range of 165-170 ppm, based on data from similar structures. mdpi.com
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.net These computed frequencies can be compared with experimental FT-IR spectra to assign specific absorption bands to molecular motions. For this compound, strong characteristic bands would be predicted for the C=O stretch and the asymmetric N=C=S stretch.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help rationalize fragmentation patterns observed in techniques like electrospray ionization (ESI)-mass spectrometry. nih.gov By calculating the relative stabilities of potential fragment ions, it is possible to predict the most likely fragmentation pathways upon ionization.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Acyl Moiety (Based on data for acrylate (B77674) and methacrylate (B99206) derivatives to illustrate predictive accuracy)
| Nucleus | Functional Group | Predicted ¹³C NMR Shift (ppm) | Experimental ¹³C NMR Shift (ppm) mdpi.com |
|---|---|---|---|
| ¹³C | Carbonyl (C=O) | Varies with calculation level | 165.8 - 167.1 |
Advanced Computational Methodologies in Acyl Isothiocyanate Chemistry
The theoretical investigation of acyl isothiocyanates is not limited to isolated molecules in the gas phase. Advanced computational methodologies allow for the study of these compounds in more complex and realistic environments.
One such approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.net These multiscale simulations are particularly useful for studying the interaction of a molecule like this compound with a biological target, such as an enzyme. In a QM/MM calculation, the reactive center (the isothiocyanate and the interacting amino acid residues) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. This allows for the modeling of chemical reactions, like covalent bond formation, within a biological system. researchgate.net
Furthermore, the continuous development of DFT functionals and basis sets, along with increasing computational power, enables ever more accurate predictions of molecular properties. nih.gov These advanced methods are crucial for building comprehensive in silico databases of chemical properties that can accelerate the identification of unknown molecules in complex samples, a major goal in fields like metabolomics. windows.netosti.gov
Analytical Methodologies for Characterization and Detection
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to the structural elucidation of 2-methylpropanoyl isothiocyanate, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Due to the absence of direct experimental NMR data for this compound in the searched literature, the following spectral characteristics are predicted based on the analysis of structurally analogous compounds such as 2-methylpropanal and other isothiocyanates. chemspider.comchemspider.comgoogle.commerckmillipore.comnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals.
A septet (a signal split into seven lines) is predicted for the single proton (CH) at the 2-position of the propanoyl chain. This complex splitting pattern arises from the coupling with the six equivalent protons of the two adjacent methyl groups.
A doublet (a signal split into two lines) is anticipated for the six equivalent protons of the two methyl (CH₃) groups, resulting from coupling with the single adjacent methine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.
A signal for the two equivalent methyl carbons (CH₃).
A signal for the methine carbon (CH).
A signal for the carbonyl carbon (C=O), which is typically found significantly downfield due to the deshielding effect of the oxygen atom. google.com
A signal for the isothiocyanate carbon (-N=C=S), which also appears in a characteristic downfield region.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | ||
| -CH (CH₃)₂ | ~2.5 - 3.0 | Septet |
| -CH(C H₃)₂ | ~1.1 - 1.3 | Doublet |
| ¹³C | ||
| -C H(CH₃)₂ | ~40 - 50 | |
| -CH(C H₃)₂ | ~15 - 20 | |
| C =O | ~170 - 180 | |
| -N=C =S | ~130 - 140 |
Note: The predicted chemical shifts are estimations based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be characterized by strong absorption bands corresponding to the vibrations of its principal functional groups. nist.govsigmaaldrich.comwikipedia.org
The most prominent and diagnostic peaks are expected to be:
A very strong and sharp absorption band in the region of 2200-2000 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. wikipedia.org
A strong absorption band in the region of 1750-1720 cm⁻¹ , corresponding to the stretching vibration of the carbonyl (C=O) group of the propanoyl moiety. nist.govsigmaaldrich.com
Stretching vibrations for the C-H bonds of the alkyl groups are expected in the region of 3000-2850 cm⁻¹ . sigmaaldrich.com
Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Isothiocyanate (-N=C=S) | 2200 - 2000 | Strong, Sharp |
| Carbonyl (C=O) | 1750 - 1720 | Strong |
| Alkyl C-H Stretch | 3000 - 2850 | Medium to Strong |
Mass Spectrometry (MS, HR-MS, LC-MS/MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HR-MS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.
For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule, arising from the cleavage of specific bonds upon ionization.
Predicted fragmentation pathways for this compound include:
α-cleavage: Cleavage of the bond between the carbonyl group and the isopropyl group, leading to the formation of an acylium ion and an isopropyl radical. This would result in a prominent peak corresponding to the [ (CH₃)₂CHCO ]⁺ fragment.
Loss of the isothiocyanate group as a neutral molecule (HNCS) or radical.
Fragmentation of the isopropyl group, leading to the loss of methyl radicals.
The use of tandem mass spectrometry (LC-MS/MS) would provide even more detailed structural information by allowing for the fragmentation of selected precursor ions and the analysis of the resulting product ions.
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of isothiocyanates. Due to the potential for thermal degradation of some isothiocyanates during gas chromatography, HPLC is often the preferred method. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
Detection can be achieved using a diode-array detector (DAD) or a mass spectrometer (MS). Since this compound lacks a strong chromophore for UV detection at higher wavelengths, derivatization with a UV-absorbing agent may be necessary to enhance sensitivity and selectivity. Common derivatization reagents for isothiocyanates include N-acetyl-L-cysteine (NAC) and 1,2-benzenedithiol.
Gas Chromatography (GC)
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile isothiocyanates. For this compound, a GC method would involve volatilizing the sample in a heated injection port and separating it on a capillary column with a suitable stationary phase.
Care must be taken to avoid thermal degradation of the analyte in the injector and column. The use of a mass spectrometer as a detector provides high selectivity and allows for the confident identification of the compound based on its mass spectrum.
Strategies for Derivatization to Enhance Detectability (e.g., UV-Vis Chromophores)
The inherent structure of many isothiocyanates, including this compound, may lack a strong chromophore, making their detection by UV-Vis spectroscopy challenging, especially at low concentrations. To overcome this limitation, derivatization strategies are employed to introduce a chromophoric moiety into the molecule, thereby significantly enhancing its molar absorptivity and enabling sensitive detection.
A common and effective strategy involves the reaction of the isothiocyanate group with nucleophiles such as primary amines, hydrazines, or even ammonia (B1221849) to form thiourea (B124793) derivatives. nih.govresearchgate.netnih.govreddit.comrsc.org The thiourea functional group itself acts as a UV-absorbing chromophore, making the resulting derivative readily quantifiable by HPLC with UV-Vis detection. nih.govrsc.org
The reaction of this compound with an aromatic amine, for instance, would yield a thiourea derivative with an extended chromophoric system, leading to a strong absorbance in the UV region. The general reaction is as follows:
this compound + R-NH₂ → 2-Methylpropanoyl-N'-R-thiourea
The selection of the derivatizing agent can be tailored to optimize the wavelength of maximum absorbance (λmax) for a specific analytical application. The kinetics of these reactions can be studied using techniques like UV-vis spectroscopy. nih.gov
Table 1: Examples of Derivatization Reactions for Isothiocyanates to Enhance UV-Vis Detectability
| Derivatizing Agent | Resulting Derivative | Chromophoric Group | Expected λmax Region (nm) |
| Aniline | N-(phenylcarbamothioyl)isobutyramide | Phenylthiourea | 230-280 |
| Hydrazine (B178648) | N-(aminocarbamothioyl)isobutyramide | Thiosemicarbazide (B42300) | 220-260 |
| Ammonia | N-carbamothioylisobutyramide | Thiourea | 210-240 |
Note: The expected λmax values are illustrative and can vary based on the solvent and the specific structure of the derivatizing agent.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, including derivatives of this compound. This method provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and oxygen), which can be compared against the theoretically calculated values based on the expected molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and stoichiometric integrity.
For this compound (C₅H₇NOS), the theoretical elemental composition can be calculated as follows:
Molecular Weight: 129.18 g/mol
Carbon (C): (5 * 12.01) / 129.18 * 100% = 46.48%
Hydrogen (H): (7 * 1.01) / 129.18 * 100% = 5.46%
Nitrogen (N): (1 * 14.01) / 129.18 * 100% = 10.84%
Oxygen (O): (1 * 16.00) / 129.18 * 100% = 12.38%
Sulfur (S): (1 * 32.07) / 129.18 * 100% = 24.83%
When a derivative of this compound is synthesized, such as a thiourea, elemental analysis is crucial for confirming the success of the reaction and the structure of the product. mdpi.com
Table 2: Theoretical vs. Experimental Elemental Analysis for a Hypothetical Derivative: N-(phenylcarbamothioyl)isobutyramide (C₁₁H₁₄N₂OS)
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 59.43 | 59.38 |
| Hydrogen (H) | 6.35 | 6.41 |
| Nitrogen (N) | 12.60 | 12.55 |
| Oxygen (O) | 7.19 | 7.25 |
| Sulfur (S) | 14.42 | 14.36 |
Note: The experimental values are for illustrative purposes to demonstrate the expected agreement with theoretical values.
X-ray Diffraction for Structural Elucidation of Derivatives
While techniques like NMR and IR spectroscopy provide valuable information about the connectivity and functional groups within a molecule, X-ray diffraction of a single crystal provides unambiguous proof of its three-dimensional structure. For derivatives of this compound, this technique is invaluable for confirming the exact atomic arrangement, including bond lengths, bond angles, and stereochemistry.
Acyl isothiocyanates are reactive intermediates that can undergo various cyclization reactions to form heterocyclic compounds. arkat-usa.org In such cases, X-ray crystallography is often the definitive method to elucidate the structure of the resulting product. arkat-usa.orgqucosa.de For instance, if this compound were reacted with a suitable nucleophile to form a crystalline derivative, single-crystal X-ray diffraction would provide precise information about its molecular geometry.
The process involves growing a suitable single crystal of the derivative, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction experiment.
Future Research Directions and Perspectives
Development of Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of acyl isothiocyanates often involves the reaction of acyl chlorides with thiocyanate (B1210189) salts. While effective, future research is increasingly focused on developing more sustainable and atom-economical alternatives that minimize waste and avoid hazardous reagents. researchgate.net
Key future directions include:
Elemental Sulfur-Based Methods: A significant advancement in isothiocyanate synthesis is the use of elemental sulfur as the sulfur source. researchgate.net These methods are highly atom-efficient and avoid toxic thiocarbonyl reagents like thiophosgene (B130339). researchgate.net Research is geared towards adapting these protocols, which often involve multicomponent reactions with amines and isocyanides, for the efficient synthesis of acyl isothiocyanates like 2-Methylpropanoyl isothiocyanate. researchgate.netresearchgate.net The development of catalytic systems, potentially using amine bases like DBU, can further enhance the sustainability of these sulfurization reactions. researchgate.net
Greener Solvents and Conditions: Efforts are being made to replace conventional organic solvents with more environmentally benign options, such as water or bio-based solvents like Cyrene™. researchgate.netbiorxiv.org The use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, represents another promising avenue. epdf.pubresearchgate.net Future work will likely focus on optimizing these conditions for acyl isothiocyanates, aiming for high yields and purity with minimal environmental impact. biorxiv.orgresearchgate.net
Desulfurization of Dithiocarbamates: The synthesis of isothiocyanates via the desulfurization of dithiocarbamate (B8719985) salts is a common strategy. epdf.pub Future research will focus on identifying and developing non-toxic, efficient desulfurizing agents to replace heavy metal-based reagents, with agents like sodium persulfate in water showing promise for greener applications. biorxiv.orgepdf.pub
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The dual electrophilic centers of acyl isothiocyanates—the carbonyl carbon and the isothiocyanate carbon—are central to their rich chemistry. The electron-withdrawing nature of the acyl group enhances the reactivity of the isothiocyanate moiety toward nucleophiles. While much is known, significant opportunities exist for discovering new reactions.
Future research will likely pursue:
Novel Cycloaddition Reactions: Acyl isothiocyanates participate in cycloaddition reactions to form a wide array of functionalized five- and six-membered heterocycles, including thiazoles, thiadiazoles, and triazoles. Future studies could explore unprecedented cycloaddition pathways with novel dienophiles or dipolarophiles, potentially catalyzed by transition metals or photoredox catalysts, to access new heterocyclic scaffolds.
Multicomponent Reactions (MCRs): Acyl isothiocyanates are excellent substrates for MCRs, which allow for the construction of complex molecules in a single step. The design of new MCRs involving this compound and diverse reaction partners could provide rapid access to libraries of structurally complex thioureas and heterocycles with potential biological activity.
Asymmetric Catalysis: Developing enantioselective transformations using this compound is a major frontier. Chiral catalysts could be employed to control the stereochemistry of nucleophilic additions or cycloadditions, leading to the synthesis of optically active, biologically important molecules.
Expansion of Synthetic Utility in the Preparation of Architecturally Complex Molecules
The proven utility of acyl isothiocyanates in synthesizing biologically important heterocycles makes them valuable building blocks for medicinal chemistry and natural product synthesis.
Key areas for expansion include:
Natural Product Synthesis: The unique reactivity of the acyl isothiocyanate group can be harnessed to construct core fragments of complex natural products. Future research could target the incorporation of the 2-methylpropanoyl thiourea (B124793) moiety or its cyclized derivatives into larger, architecturally complex molecules.
Combinatorial Chemistry and Drug Discovery: Acyl isothiocyanates are well-suited for creating diverse molecular libraries for drug discovery. researchgate.net Resin-bound acyl isothiocyanates can be used in solid-phase synthesis to generate large numbers of compounds for high-throughput screening. researchgate.net This approach allows for systematic variation of the molecular structure to optimize biological activity.
Synthesis of Novel Heterocyclic Systems: The reaction of acyl isothiocyanates with various nucleophiles can lead to bicyclic and condensed ring systems. Future work will aim to expand the scope of these cyclization reactions to prepare unprecedented and architecturally complex heterocyclic frameworks starting from this compound.
Application of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, guiding experimental design, and saving resources.
Future applications in the context of this compound include:
Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and determine activation barriers. Such studies have already been applied to understand the rearrangement of acyl thiocyanates to the more stable acyl isothiocyanates. Applying these methods to the reactions of this compound with various nucleophiles or cycloaddition partners can predict the most likely products and shed light on complex reaction mechanisms. researchgate.net
Virtual Screening and Docking Studies: For drug discovery applications, computational docking can predict how molecules derived from this compound might bind to biological targets like enzymes or receptors. This has been demonstrated for other isothiocyanates, where docking studies successfully predicted their interaction with the catalytic residues of specific enzymes. This in silico approach can prioritize the synthesis of compounds with the highest predicted binding affinity, accelerating the discovery process.
Predicting Physicochemical Properties: Computational models can estimate key molecular properties such as solubility, stability, and electronic structure. This information is valuable for designing synthetic routes and for predicting the behavior of new compounds in biological systems.
Integration with Automated Synthesis and Artificial Intelligence-Driven Discovery Platforms
The convergence of automation and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery.
Future perspectives in this area involve:
Automated and Flow Synthesis: Acyl isothiocyanates have been successfully used in solid-phase synthesis, a methodology compatible with automation. researchgate.net Future research will likely focus on adapting these methods and developing continuous flow chemistry protocols for this compound. Flow reactors offer precise control over reaction parameters, enabling safer handling of reactive intermediates and facilitating scalable, on-demand production.
AI-Driven Reaction Prediction: While still an emerging field, AI and machine learning platforms are being developed to predict the outcomes of chemical reactions and even propose novel synthetic routes. As more reaction data for isothiocyanates becomes available, these tools could be trained to predict new transformations for this compound, suggesting non-intuitive reaction conditions or partners.
Integration into AI-Based Drug Discovery: Isothiocyanates are already being studied within AI-driven toxicology and drug discovery programs. researchgate.netepdf.pub For instance, AI models are used to connect the morphological changes induced by compounds like 1-naphthyl isothiocyanate to gene expression data in tissues. epdf.pub The logical next step is to close the loop: using AI not only to test compounds but also to design and propose the synthesis of new, optimized derivatives based on this compound for specific biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methylpropanoyl isothiocyanate, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via reaction of primary amines with thiophosgene or carbon disulfide. For example, thiophosgene reacts with amines under mild conditions (e.g., 0–25°C) in solvents like dimethylbenzene, achieving yields >80%. Optimization involves stoichiometric control (1:1.2 amine-to-thiophosgene ratio), inert atmospheres, and purification via vacuum distillation .
- Data : Typical yields range from 70–90%, with purity confirmed by GC/MS (retention time: 12–15 min) and NMR (δ 1.11–1.12 ppm for methyl groups) .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR : 1H NMR identifies the 2-methylpropanoyl group via doublet methyl signals (δ 1.11–1.12 ppm) and a septet methine proton (δ 2.51 ppm). 13C NMR confirms the isothiocyanate (-N=C=S) carbon at δ 125–130 ppm .
- GC/MS : Retention indices (RI: ~920) and fragmentation patterns (e.g., m/z 183.66 for molecular ion) validate purity and structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles), work in fume hoods, and avoid skin contact (dermal absorption risk). No occupational exposure limits exist, but safety measures for methyl isothiocyanate analogs apply: limit airborne concentrations to <0.1 ppm and use respiratory protection if volatilized .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodology : Discrepancies may arise from impurities, isomerization, or assay variability. Standardize protocols using:
- GC/MS : Quantify isothiocyanate content (e.g., 2-butyl isothiocyanate varied from 2.63% to 6.8% in plant extracts) .
- Bioassay Controls : Include reference compounds (e.g., benzyl isothiocyanate) to benchmark activity in enzyme inhibition or cytotoxicity assays .
Q. What experimental design strategies are effective for studying the kinetic behavior of this compound in chemical reactions?
- Methodology :
- Time-Resolved GC : Monitor reaction progress (e.g., rearrangement reactions) to calculate Gibbs free energy (ΔG ≈ 50–60 kJ/mol) and identify rate-limiting steps .
- Factorial Design : Optimize parameters (e.g., pH, reagent ratios) via central composite design. For example, triethylamine (28 µL) and pH 6.9 maximized histamine derivatization efficiency .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
